![molecular formula C11H13ClN2O3 B4622339 N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)
N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide
Description
"N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide" is a chemical compound of interest in various scientific fields. Its synthesis and characterization have been a subject of study in recent years.
Synthesis Analysis
The synthesis of similar organic hydrazide derivatives has been successfully achieved. For instance, the synthesis of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (4CP4MPEA), a closely related compound, involved crystallization in a triclinic crystal system with space group P-1 (Purandara et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4CP4MPEA, reveals an E configuration with respect to its C=N double bond and a dihedral angle between phenyl rings. X-ray diffraction, UV/Vis, and NMR spectroscopy have been key in characterizing these structures (Purandara et al., 2019).
Chemical Reactions and Properties
Various reactions and properties of similar compounds have been explored. For example, the title compound N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide showed fungicidal and antivirus activities (Wang et al., 2013).
Physical Properties Analysis
Physical properties such as thermal properties and intermolecular interactions have been investigated for related compounds using techniques like Hirshfeld surface analysis and thermal analysis (Purandara et al., 2019).
Chemical Properties Analysis
The chemical properties of these compounds include nonlinear optical properties and optical limiting characteristics, as evidenced by the study of 4CP4MPEA demonstrating the presence of two-photon absorption and reverse saturable absorption (Purandara et al., 2019).
properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-10(15)13-14-11(16)7-17-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMPLWIQLPQSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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